molecular formula C21H32O5 B1208145 Hericenol D

Hericenol D

Cat. No. B1208145
M. Wt: 364.5 g/mol
InChI Key: ZDQPYKPEXKAJMI-BIUQSXLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hericenol D is a natural product found in Stereum with data available.

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

  • Hericenol D, along with other hericenols, has been identified from submerged cultures of a Stereum species. It's noteworthy that hericenol A exhibited weak antimicrobial activity, while hericenol C showed weak cytotoxicity, suggesting potential biological activities of hericenols including hericenol D (Omolo, Anke, & Sterner, 2002).

Neuroprotective Activities

  • A study on the synthesis and neuroprotective activities of hericenes and derivatives, including hericenol A, against endoplasmic reticulum (ER) stress-dependent cell death, implies a potential area of research for hericenol D in similar contexts. This study shows the importance of structural components for protective activity against ER stress (Kobayashi et al., 2018).

Synthesis and Chemical Studies

  • Research has focused on the total synthesis of bioactive resorcinols from Hericium erinaceum, including hericenols B-D. These studies are crucial for understanding the chemical properties and potential modifications of hericenols for various applications (Kobayashi et al., 2014).

Potential in Treating Metabolic Diseases

  • In another context, hericenol D, along with other compounds from Hericium erinaceus, was studied for its inhibitory effects on α-glucosidase activity, suggesting a potential role in treating metabolic diseases like diabetes (Lee et al., 2020).

Cytotoxic Activity

  • Hericenones and hericenes from Hericium erinaceum, including hericenol D, have shown cytotoxic activity, which could be explored further for potential applications in cancer research or therapy (Ma et al., 2010).

properties

Product Name

Hericenol D

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methoxy-2-[(2E,5E)-7-methoxy-3,7-dimethylocta-2,5-dienyl]-6-(methoxymethyl)phenol

InChI

InChI=1S/C21H32O5/c1-15(8-7-11-21(2,3)26-6)9-10-17-19(25-5)12-16(13-22)18(14-24-4)20(17)23/h7,9,11-12,22-23H,8,10,13-14H2,1-6H3/b11-7+,15-9+

InChI Key

ZDQPYKPEXKAJMI-BIUQSXLLSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)OC

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC

synonyms

hericenol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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